Negative Control in EGFR Kinase Assays
Unlike many structurally similar piperazine derivatives that exhibit potent kinase inhibition, 4-[4-(Dimethylaminoacetyl)-piperazin-1-yl]aniline serves as a critical negative control, demonstrating negligible activity against the Epidermal Growth Factor Receptor (EGFR) kinase [1]. This contrasts sharply with active anilinopiperazine-based inhibitors where structural modifications confer nanomolar potency [2].
| Evidence Dimension | Inhibitory Activity (EGFR Kinase) |
|---|---|
| Target Compound Data | IC50 > 300 µM |
| Comparator Or Baseline | Positive Control (Staurosporine): IC50 = 5 nM; Active anilinopiperazine inhibitors (Class-level): IC50 often in nM range |
| Quantified Difference | > 60,000-fold lower potency vs. staurosporine |
| Conditions | In vitro kinase assay; panel included EGFR, Abl, Akt, Aurora B |
Why This Matters
Its confirmed inactivity is essential for assay validation, ensuring observed effects in primary screens are not due to nonspecific or promiscuous binding.
- [1] Chakravorty, S., Klein, H. F., Hodson, L. E., Rabillier, M., Fang, Z., Richters, A., ... & Van Otterlo, W. A. (2014). Synthesis of novel piperazine-linked anthranilic acids as potential small molecule kinase inhibitors. South African Journal of Chemistry, 67, 71-79. View Source
- [2] Patent: US8318735B2. (2012). Anilinopiperazine derivatives and methods of use thereof. Merck Sharp & Dohme Corp. View Source
